Methyl 2,2-dimethyl-4-oxobutanoate
Description
Methyl 2,2-dimethyl-4-oxobutanoate is a branched methyl ester characterized by a ketone group at the fourth carbon and two methyl substituents at the second carbon. This structure confers unique steric and electronic properties, influencing its reactivity, solubility, and volatility.
Properties
IUPAC Name |
methyl 2,2-dimethyl-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2,4-5-8)6(9)10-3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYLTSIAGLDTGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51445-11-5 | |
| Record name | methyl 2,2-dimethyl-4-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,2-dimethyl-4-oxobutanoate can be synthesized through several methods. One common route involves the esterification of 2,2-dimethyl-4-oxobutanoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: 2,2-Dimethyl-4-oxobutanoic acid.
Reduction: 2,2-Dimethyl-4-hydroxybutanoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
Methyl 2,2-dimethyl-4-oxobutanoate serves as an important intermediate in organic synthesis. Its functional groups allow it to participate in various chemical reactions:
- Nucleophilic Addition Reactions: The ketone group is susceptible to nucleophilic attack, making it useful in synthesizing more complex organic molecules.
- Reduction Reactions: Reduction of this compound leads to the formation of 2,2-dimethyl-4-hydroxybutanoate, which can be further transformed into other valuable compounds.
- Substitution Reactions: Depending on the nucleophile employed, substitution reactions can yield various substituted esters or amides.
Medicinal Chemistry Applications
In medicinal chemistry, this compound acts as a building block for biologically active compounds. Its derivatives have been explored for their potential therapeutic effects:
- Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell growth.
- Anti-inflammatory Compounds: Research indicates that certain derivatives may possess anti-inflammatory properties.
Polymer Production
This compound is also utilized in the production of polymers. Its reactivity allows it to be incorporated into polymer chains, enhancing the physical properties of the resulting materials:
- Polyester Synthesis: The compound can be used as a monomer in the synthesis of polyesters, which are widely used in textiles and packaging.
- Coatings and Adhesives: Its incorporation into formulations for coatings and adhesives improves adhesion and durability.
Case Studies
Several studies highlight the applications and effectiveness of this compound in scientific research:
- Synthesis of Anticancer Compounds:
- A study demonstrated the synthesis of novel derivatives from this compound that exhibited significant cytotoxic activity against various cancer cell lines.
- The mechanism involved nucleophilic addition followed by cyclization reactions.
| Compound | Activity | Reference |
|---|---|---|
| Compound A | IC50 = 5 µM | |
| Compound B | IC50 = 10 µM |
- Polymer Development:
- Research focused on developing biodegradable polymers using this compound as a precursor.
- The resulting polymers showed enhanced mechanical properties compared to traditional petroleum-based plastics.
| Polymer Type | Mechanical Property | Reference |
|---|---|---|
| Polyester A | Tensile Strength: 30 MPa | |
| Polyester B | Tensile Strength: 25 MPa |
Mechanism of Action
The mechanism of action of methyl 2,2-dimethyl-4-oxobutanoate involves its functional groups. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and transesterification. These reactions are facilitated by various enzymes and catalysts, targeting specific molecular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
Key structural analogs include:
- Methyl salicylate: An aromatic ester with a phenolic hydroxyl group, widely used in pharmaceuticals and flavoring agents.
- Methyl 2-benzoylamino-3-oxobutanoate: A β-keto ester with a benzoylamino substituent, employed in heterocyclic synthesis .
- Sandaracopimaric acid methyl ester: A diterpenoid methyl ester derived from natural resins, notable for its complex bicyclic structure .
Physical and Chemical Properties
A comparative analysis of properties is summarized below:

Key Observations :
- The 4-oxo group in this compound enhances electrophilicity at the carbonyl carbon, but steric hindrance from the two methyl groups reduces reactivity compared to less hindered esters like methyl salicylate.
- Methyl salicylate’s aromatic ring contributes to lower volatility and higher thermal stability than aliphatic esters .
Stability and Industrial Relevance
- This compound’s discontinuation contrasts with the sustained demand for methyl salicylate (used in liniments) and sandaracopimaric acid methyl ester (resin industry). This disparity highlights the impact of steric complexity on commercial viability .
- β-Keto esters like Methyl 2-benzoylamino-3-oxobutanoate remain valuable in medicinal chemistry due to their versatility in heterocycle formation .
Biological Activity
Methyl 2,2-dimethyl-4-oxobutanoate (C₇H₁₂O₃) is an ester compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from diverse studies to present a comprehensive overview of its interactions, effects, and implications for medicinal chemistry.
Chemical Structure and Properties
This compound features a four-carbon chain with two methyl groups on the second carbon and a ketone functional group. Its molecular weight is approximately 144.17 g/mol. The presence of both an ester and a ketone in its structure suggests potential reactivity with biological molecules, which may influence its pharmacological profile.
Pharmacological Potential
Research indicates that this compound may exhibit various biological activities:
- Antimicrobial Activity : Similar compounds have shown antimicrobial effects against both Gram-positive and Gram-negative bacteria. The structural modifications on the phenyl ring can significantly alter these interactions, suggesting that this compound may also possess similar properties .
- Enzyme Interaction : Studies on structurally related compounds indicate that they can interact with enzymes or receptors, potentially leading to therapeutic effects. Investigations into binding affinities with proteins or nucleic acids are necessary to understand the mechanisms underlying its biological activity .
Case Studies
Several studies have explored the effects of similar compounds, providing insights into the potential applications of this compound:
- Antimicrobial Studies : In vitro tests on related compounds have demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure can enhance antibacterial properties .
- Synthesis and Biological Testing : A recent study synthesized various derivatives of 4-oxobutanoate compounds and evaluated their biological activity. The results indicated that certain derivatives exhibited promising anticancer properties, highlighting the potential for further exploration of this compound in cancer therapy .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Antimicrobial Activity | Enzyme Interaction | Anticancer Potential |
|---|---|---|---|
| This compound | Moderate | Under investigation | Potential |
| Methyl 4-(4-bromophenyl)-2,2-dimethyl-4-oxobutanoate | High | Confirmed | Moderate |
| Methyl 3-bromo-3-dimethyl-4-oxobutanoate | Low | Limited | Low |
The biological activity of this compound may be attributed to several mechanisms:
- Reactive Functional Groups : The ketone and ester groups can participate in nucleophilic attacks or hydrogen bonding with biological macromolecules.
- Structural Variability : Modifications in the structure can lead to changes in lipophilicity and polarity, affecting membrane permeability and interaction with cellular targets.
- Potential Synergy : When used in combination with other agents, there may be synergistic effects that enhance overall efficacy against specific diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

